1-Hydroxypyrene-d9 β-D-Glucuronide is a glucuronide conjugate derived from 1-hydroxypyrene, which itself is a metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is significant in toxicology and environmental health as it serves as a biomarker for exposure to PAHs, which are known to have various adverse health effects.
1-Hydroxypyrene-d9 β-D-Glucuronide is synthesized from 1-hydroxypyrene through glucuronidation, a common metabolic process facilitated by enzymes such as UDP-glucuronosyltransferases. The compound can be detected in biological samples, particularly urine, where it is excreted as a result of the body’s metabolism of pyrene.
This compound falls under the category of glucuronides, which are formed when glucuronic acid conjugates with other substances. It is classified as a metabolite and is commonly analyzed in studies related to environmental exposure to PAHs.
The synthesis of 1-hydroxypyrene-d9 β-D-Glucuronide typically involves the following steps:
The synthesis can be monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to confirm the formation and purity of the product. The isotopic labeling with deuterium (d9) allows for precise tracking and quantification in biological samples.
The molecular formula for 1-hydroxypyrene-d9 β-D-Glucuronide can be represented as:
This indicates the presence of nine deuterium atoms incorporated into the structure, which replaces hydrogen atoms in the original molecule.
The structure consists of a pyrene backbone with a hydroxyl group and a glucuronic acid moiety attached through a β-glycosidic bond. The incorporation of deuterium enhances its analytical detection sensitivity.
1-Hydroxypyrene-d9 β-D-Glucuronide undergoes hydrolysis when treated with β-glucuronidase, releasing free 1-hydroxypyrene and glucuronic acid. This reaction is crucial for assessing exposure levels to PAHs in biological samples.
The hydrolysis reaction can be optimized by adjusting pH and temperature conditions to enhance enzyme activity, facilitating better recovery rates of the parent compound during analytical procedures.
The primary mechanism by which 1-hydroxypyrene-d9 β-D-Glucuronide works as a biomarker involves its excretion in urine after metabolic processing of pyrene. Upon exposure to pyrene, the body metabolizes it to 1-hydroxypyrene, which is then conjugated with glucuronic acid for detoxification and excretion.
Studies have shown that 1-hydroxypyrene-d9 β-D-Glucuronide exhibits approximately five times greater fluorescence compared to its parent compound, making it an effective biomarker for monitoring PAH exposure in humans .
Relevant analyses include HPLC retention times and mass spectral data that confirm its identity and purity during synthesis and extraction processes.
1-Hydroxypyrene-d9 β-D-Glucuronide is primarily used in:
Polycyclic aromatic hydrocarbons (PAHs) constitute a class of environmentally persistent organic pollutants generated through incomplete combustion of organic materials. Anthropogenic activities—including fossil fuel combustion, industrial processes, vehicular emissions, and improper waste incineration—represent primary emission sources [3] [7]. Notably, high-molecular-weight PAHs (≥4 rings; e.g., benzo[a]pyrene) exhibit recognized carcinogenicity, with the International Agency for Research on Cancer (IARC) classifying several as Group 1 human carcinogens [6]. Environmental monitoring reveals alarming disparities in regional exposure; for example, European air quality data identifies Poland and the Czech Republic as having consistently elevated benzo[a]pyrene concentrations (exceeding the EU annual target of 1 ng/m³), attributable to coal-based heating and industrial activity [7].
Human exposure occurs via inhalation of airborne particulates (especially PM₂.₅-bound PAHs), dietary intake of smoked/grilled foods, and dermal contact. Pyrene—a 4-ring non-carcinogenic PAH—serves as a ubiquitous indicator due to its consistent presence in PAH mixtures and correlation with co-pollutants [3] [6]. The U.S. EPA’s list of 16 priority PAHs underpins global monitoring frameworks, though their metabolic fates differ substantially [7].
Table 1: Primary Sources and Health Implications of Priority PAHs [3] [6] [7]
PAH Source Category | Representative PAHs | Health Relevance |
---|---|---|
Fossil fuel combustion | Pyrene, Fluoranthene | Biomarker precursor (pyrene) |
Traffic emissions | Benzo[b]fluoranthene | Cardiopulmonary toxicity |
Industrial processes (coke) | Benzo[a]pyrene, Chrysene | IARC Group 1 carcinogens |
Biomass burning | Retene, Benzo[a]anthracene | Endocrine disruption potential |
Following absorption, pyrene undergoes hepatic cytochrome P450 (CYP)-mediated oxidation, primarily yielding 1-hydroxypyrene (1-OHP). This phase I metabolite dominates urinary excretion (>90% of pyrene metabolites) and serves as the gold-standard biomarker for PAH exposure assessment [3] [5]. Kinetic studies indicate a half-life of 6–20 hours for urinary 1-OHP, reflecting recent exposure (typically within 24 hours) [3] [6]. Notably, interindividual variability in CYP1A1 and GST enzymes—influenced by genetic polymorphisms, smoking status, and diet—impacts metabolic rates [5] [6]. Smokers exhibit 3-fold higher baseline urinary 1-OHP (95th percentile: 0.76 μmol/mol creatinine) compared to nonsmokers (0.24 μmol/mol creatinine) [6].
Table 2: Metabolic Parameters of Pyrene in Humans [3] [5] [6]
Parameter | Value Range | Biological Significance |
---|---|---|
Primary metabolite | 1-Hydroxypyrene (1-OHP) | >90% of urinary pyrene metabolites |
Half-life | 6–20 hours | Indicator of recent exposure (≤24h) |
Biomarker sensitivity | 0.24–0.76 μmol/mol creatinine | 95th percentile in non-occupationally exposed |
Key metabolic enzymes | CYP1A1, CYP1B1, GSTs | Genetic polymorphisms alter activity |
Phase II metabolism converts 1-OHP into water-soluble conjugates—primarily 1-hydroxypyrene β-D-glucuronide—via UDP-glucuronosyltransferase (UGT) enzymes. This reaction enhances renal excretion efficiency and reduces electrophilic toxicity potential. In vertebrates and invertebrates alike, glucuronidation represents >70% of phase II metabolites; for example, marine polychaetes (Nereis diversicolor) exposed to pyrene showed 73% 1-hydroxypyrene glucuronide in tissues [9]. The enzymatic process involves nucleophilic attack by UDP-glucuronic acid on 1-OHP, forming an O-β-D-glucopyranosiduronic acid linkage [2].
Deuterated analogs like 1-Hydroxypyrene-d9 β-D-glucuronide (C₂₂H₉D₉O₇; MW 403.43 g/mol) serve as critical internal standards in liquid chromatography-mass spectrometry (LC-MS) to correct for analyte loss during sample preparation. Its structural identity—confirmed via tandem MS—enables precise quantification of endogenous 1-hydroxypyrene glucuronide in urine without isotopic interference [2] [8]. This standardization is indispensable given matrix effects in biomonitoring, where glucuronides can hydrolyze if preservation protocols are suboptimal [7].
Table 3: Analytical Techniques for Detecting 1-Hydroxypyrene Conjugates [2] [7] [9]
Method | Limit of Detection (LOD) | Application Scope |
---|---|---|
HPLC-FLD | 0.1–0.5 ng/mL | High-throughput occupational screening |
GC-MS/MS | 0.05 ng/mL | Multi-metabolite panels (e.g., naphthalenes) |
LC-MS/MS (with deuterated IS) | 0.01 ng/mL | Gold-standard for biomonitoring research |
Diode-array/Fluorescence | 1.0 ng/mL | Ecological studies (e.g., invertebrate models) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0